4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Overview
Description
4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee is a second-generation triazole antifungal agent with a broad spectrum of activity against various fungi. It is primarily used for the treatment of invasive aspergillosis and mucormycosis, which are serious fungal infections that can be life-threatening, especially in immunocompromised patients . 4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isavuconazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the preparation of intermediates such as compound C2 and compound A4. The process involves reactions like deprotection and ion exchange, which are followed by purification steps such as recrystallization, filtration, and drying .
Industrial Production Methods
Industrial production of isavuconazole typically involves the use of its prodrug form, isavuconazonium sulfate, which is more water-soluble and can be administered intravenously or orally. The production process includes the preparation of isavuconazole hydrochloride, followed by salt exchange using concentrated sulfuric acid and hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions
4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of isavuconazole include alkali, 1-chloroethyl chloroformate, and trimethylsulfoxonium iodide. The reactions are typically carried out in aprotic solvents at temperatures ranging from 10°C to 30°C .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, isavuconazole .
Scientific Research Applications
4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying triazole antifungals and their mechanisms.
Biology: Investigated for its effects on fungal cell membranes and its interactions with other cellular components.
Medicine: Primarily used for the treatment of invasive fungal infections, including aspergillosis and mucormycosis
Industry: Employed in the development of new antifungal agents and formulations
Mechanism of Action
4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to the disruption of membrane integrity and ultimately fungal cell death . The molecular target of isavuconazole is the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase .
Comparison with Similar Compounds
Similar Compounds
4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee is often compared with other triazole antifungals, including:
- Voriconazole
- Posaconazole
- Itraconazole
Uniqueness
4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee has several unique features that distinguish it from other similar compounds:
- Safety Profile : It has a better safety profile with fewer side effects, particularly in terms of QTc interval prolongation and nephrotoxicity .
- Pharmacokinetics : It has more predictable pharmacokinetics and can be administered both orally and intravenously without the need for cyclodextrin, which is required for other azoles .
- Spectrum of Activity : It has a broad spectrum of activity against various fungi, including Aspergillus species, Mucorales, and Candida species .
4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrilee represents a significant advancement in antifungal therapy, offering a safer and more effective option for the treatment of invasive fungal infections.
Properties
Molecular Formula |
C22H17F2N5OS |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[2-[3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3 |
InChI Key |
DDFOUSQFMYRUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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